molecular formula C19H17ClN4O2 B5322973 N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Cat. No. B5322973
M. Wt: 368.8 g/mol
InChI Key: WNJQIUBADPFFRS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as CMX-2043, is a small molecule drug that has been studied for its potential therapeutic applications in various disease conditions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the activation of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. The opening of the mitoKATP channel results in the release of mitochondrial reactive oxygen species (ROS) and the activation of downstream signaling pathways that can lead to the observed therapeutic effects of this compound (5).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various disease models. In cardiovascular diseases, this compound has been shown to reduce infarct size, improve cardiac function, and decrease oxidative stress and inflammation (6). In neurodegenerative diseases, this compound has been shown to protect against glutamate-induced excitotoxicity, reduce oxidative stress and inflammation, and improve cognitive function (7). In cancer, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy (8).

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea in lab experiments include its well-characterized mechanism of action, its ability to target multiple disease pathways, and its potential for use in combination therapies. However, the limitations of using this compound in lab experiments include its limited solubility and stability, its potential for off-target effects, and the need for further preclinical and clinical studies to establish its safety and efficacy.

Future Directions

For the study of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea include the development of novel formulations and delivery strategies to improve its solubility and stability, the identification of biomarkers to predict patient response, and the evaluation of its safety and efficacy in clinical trials. Additionally, the exploration of this compound in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a small molecule drug that has been studied for its potential therapeutic applications in various disease conditions. Its well-characterized mechanism of action, biochemical and physiological effects, and potential for use in combination therapies make it an attractive candidate for further investigation. However, further preclinical and clinical studies are needed to establish its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the reaction of 3-chloro-2-methyl aniline with 4-[(6-methyl-3-pyridazinyl)oxy]benzoyl isocyanate in the presence of a base. The resulting product is then treated with ammonium hydroxide to obtain this compound. The synthesis of this compound has been described in detail in the literature (1).

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, this compound has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects that can protect against ischemia-reperfusion injury (2). In neurodegenerative diseases, this compound has been shown to have neuroprotective effects that can prevent neuronal cell death (3). In cancer, this compound has been shown to have anti-tumor effects that can inhibit cancer cell proliferation and induce apoptosis (4).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-12-6-11-18(24-23-12)26-15-9-7-14(8-10-15)21-19(25)22-17-5-3-4-16(20)13(17)2/h3-11H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJQIUBADPFFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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